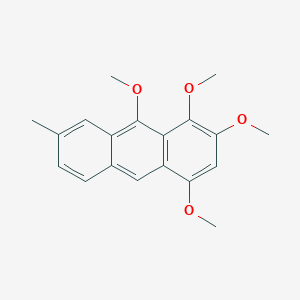

1,2,4,9-Tetramethoxy-7-methylanthracene

Description

1,2,4,9-Tetramethoxy-7-methylanthracene is a polycyclic aromatic hydrocarbon derivative characterized by a central anthracene backbone substituted with four methoxy groups at positions 1, 2, 4, and 9, and a methyl group at position 5. Its synthesis typically involves multi-step reactions, including condensation of 1,2-dimethoxybenzene with aldehydes (e.g., pentanal) to form tetramethoxy anthracene intermediates, followed by hydroxylation and functionalization via Diels-Alder reactions . Modified synthetic routes, such as those reported in recent studies, have achieved higher yields (85%) and shorter reaction times compared to earlier methods, attributed to optimized substituent selection (e.g., pentanal for improved solubility) . The compound’s structure is influenced by steric and electronic effects from its substituents, which also dictate its physicochemical properties, such as solubility in polar solvents and crystallinity .

Properties

CAS No. |

834867-34-4 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,2,4,9-tetramethoxy-7-methylanthracene |

InChI |

InChI=1S/C19H20O4/c1-11-6-7-12-9-14-15(20-2)10-16(21-3)19(23-5)17(14)18(22-4)13(12)8-11/h6-10H,1-5H3 |

InChI Key |

OYBUCRZOYACYQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C2C=C1)C(=CC(=C3OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,4,9-Tetramethoxy-7-methylanthracene typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired tetramethoxy derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2,4,9-Tetramethoxy-7-methylanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced anthracene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the available positions on the anthracene ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .

Scientific Research Applications

1,2,4,9-Tetramethoxy-7-methylanthracene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.

Biology: The compound’s derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure

Mechanism of Action

The mechanism of action of 1,2,4,9-Tetramethoxy-7-methylanthracene and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .

Comparison with Similar Compounds

9-Methylanthracene (CAS 779-02-2)

- Substituents : Single methyl group at position 7.

- Properties: Lacks methoxy groups, leading to lower polarity and solubility in non-polar solvents. NMR studies show distinct ¹H and ¹³C shifts for the methyl group (e.g., C15 at 116.52 ppm in ¹³C NMR) .

- Applications : Primarily used as a model compound for studying deprotonation reactions under mild conditions .

2-Methylanthracene (CAS 613-12-7)

Tetramethoxy Lignans (e.g., )

- Substituents : Tetramethoxy groups on lignan scaffolds.

- Properties: Exhibit higher rigidity and varied bioactivity compared to anthracene derivatives. Solubility depends on glycosylation (e.g., glucopyranoside derivatives in Curculigo orchioides) .

Spectroscopic and Crystallographic Differences

Research Findings and Challenges

- Synthetic Optimization : The use of pentanal in this compound synthesis improves intermediate solubility, a critical advantage over 9-methylanthracene derivatives .

- Spectroscopic Complexity : Multi-methoxy substitution complicates NMR interpretation, requiring advanced techniques (e.g., 2D NMR) for signal assignment .

- Contradictions : While methoxy groups enhance solubility, over-substitution (e.g., in lignans) can reduce bioavailability, highlighting a trade-off in functionalization .

Data Table: Key Comparative Properties

Biological Activity

1,2,4,9-Tetramethoxy-7-methylanthracene (TMMA) is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental science, due to its unique properties and interactions.

Chemical Structure and Properties

TMMA is characterized by four methoxy groups and a methyl group attached to the anthracene backbone. Its molecular formula is , with a molecular weight of approximately 286.33 g/mol. The presence of methoxy groups enhances its solubility in organic solvents and may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 834867-34-4 |

Antioxidant Activity

TMMA has been investigated for its antioxidant properties . Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant mechanism involves the donation of electrons to reactive oxygen species (ROS), which helps in protecting cellular components from oxidative damage.

- Research Findings : In vitro assays have demonstrated that TMMA exhibits significant antioxidant activity comparable to standard antioxidants such as ascorbic acid.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Research indicates that TMMA can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluating the antimicrobial efficacy of TMMA reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .

Anticancer Potential

TMMA's biological activity extends to anticancer effects , where it has been tested against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented.

- Research Findings : In vitro studies on human cancer cell lines such as HeLa and A549 showed that TMMA significantly reduced cell viability at higher concentrations, indicating its potential as a chemotherapeutic agent.

The biological activities of TMMA can be attributed to several mechanisms:

- Free Radical Scavenging : By donating electrons to free radicals, TMMA mitigates oxidative damage.

- Enzyme Inhibition : TMMA may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Signaling Modulation : The compound can influence cell signaling pathways related to proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of TMMA's biological activity, it is beneficial to compare it with structurally similar compounds.

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1,2-Dimethoxyanthracene | Moderate | Weak | Low |

| 9-Methylanthracene | Low | Moderate | Moderate |

| TMMA | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.